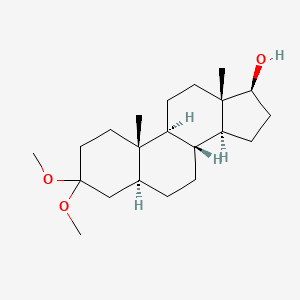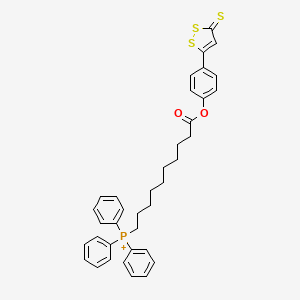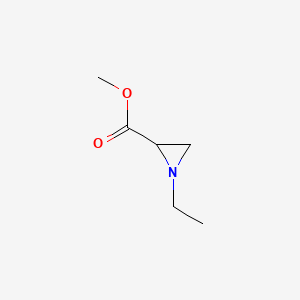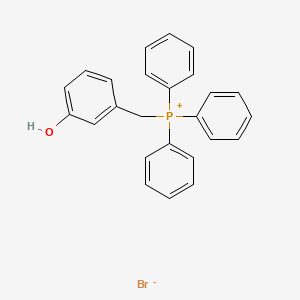
3-O-Methyl-3-methoxymaxterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-3-methoxymaxterone: is a synthetic androgen analog with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol . It is a crystalline solid that is readily soluble in organic solvents such as chloroform and dichloromethane . This compound is known for its selective androgen receptor modulating properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 3-O-Methyl-3-methoxymaxterone involves several steps, including the preparation of key intermediates and the final coupling reaction. The most common method of synthesis involves the use of palladium-catalyzed coupling reactions to form the desired compound. The reaction conditions typically include the use of organic solvents and specific temperature controls to ensure the successful formation of the compound.
Análisis De Reacciones Químicas
3-O-Methyl-3-methoxymaxterone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-O-Methyl-3-methoxymaxterone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of selective androgen receptor modulators and their interactions with various receptors.
Biology: It is used in the study of androgen receptor signaling pathways and their role in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in the treatment of conditions such as muscle wasting and osteoporosis.
Mecanismo De Acción
The mechanism of action of 3-O-Methyl-3-methoxymaxterone involves its selective binding to androgen receptors. This binding activates the receptor and initiates a cascade of molecular events that result in the modulation of gene expression and protein synthesis. The molecular targets and pathways involved in this process include the androgen receptor signaling pathway and various downstream effectors .
Comparación Con Compuestos Similares
3-O-Methyl-3-methoxymaxterone is similar to other selective androgen receptor modulators, such as Ostarine (MK-2866) and Ligandrol (LGD-4033). it is unique in its specific molecular structure and binding affinity to androgen receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Similar Compounds
- Ostarine (MK-2866)
- Ligandrol (LGD-4033)
- RAD140
- S4 (Andarine)
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXAWZFTUNUTQ-RBZZARIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)


![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
